Vemurafenib - 1029872-54-5

Vemurafenib

Catalog Number: EVT-3551754
CAS Number: 1029872-54-5
Molecular Formula: C23H18ClF2N3O3S
Molecular Weight: 489.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vemurafenib is a pyrrolopyridine that is 1H-pyrrolo[2,3-b]pyridine which is substituted at position 5 by a p-chlorophenyl group and at positions 3 by a 3-amino-2,6-difluorobenzoyl group, the amino group of which has undergone formal condensation with propane-1-sulfonic acid to give the corresponding sulfonamide. An inhibitor of BRAF and other kinases. It has a role as an antineoplastic agent and a B-Raf inhibitor. It is a pyrrolopyridine, a sulfonamide, a member of monochlorobenzenes, a difluorobenzene and an aromatic ketone.
Vemurafenib is a competitive kinase inhibitor with activity against BRAF kinase with mutations like V600E. It exerts its function by binding to the ATP-binding domain of the mutant BRAF. Vemurafenib was co-developed by Roche and Plexxikon and it obtained its FDA approval on August 17, 2011, under the company Hoffmann La Roche. After approval, Roche in collaboration with Genentech launched a broad development program.
Vemurafenib is a Kinase Inhibitor. The mechanism of action of vemurafenib is as a Protein Kinase Inhibitor, and Cytochrome P450 1A2 Inhibitor, and P-Glycoprotein Inhibitor.
Vemurafenib is a Kinase Inhibitor. The mechanism of action of vemurafenib is as a Protein Kinase Inhibitor.
Vemurafenib is a selective inhibitor of BRAF kinase that is used in the therapy of patients with metastatic and advanced malignant melanoma. Vemurafenib therapy is commonly associated with transient elevations in serum aminotransferase during therapy and has been linked to rare, but occasionally severe cases of clinically apparent acute liver injury.
Vemurafenib is an orally bioavailable, ATP-competitive, small-molecule inhibitor of BRAF(V600E) kinase with potential antineoplastic activity. Vemurafenib selectively binds to the ATP-binding site of BRAF(V600E) kinase and inhibits its activity, which may result in an inhibition of an over-activated MAPK signaling pathway downstream in BRAF(V600E) kinase-expressing tumor cells and a reduction in tumor cell proliferation. Approximately 90% of BRAF gene mutations involve a valine-to-glutamic acid mutation at residue 600 (V600E); the oncogene protein product, BRAF(V600E) kinase, exhibits a markedly elevated activity that over-activates the MAPK signaling pathway. The BRAF(V600E) gene mutation has been found to occur in approximately 60% of melanomas, and in about 8% of all solid tumors, including melanoma, colorectal, thyroid and other cancers.
An indole sulfonamide compound and inhibitor of BRAF KINASES that is used for the treatment of unresectable or metastatic MELANOMA.
Source and Classification

Vemurafenib is derived from a class of compounds known as pyrrolopyridines. It was developed by Plexxikon and later commercialized by Roche under the brand name Zelboraf. Its classification includes:

  • Type: Antineoplastic agent
  • Mechanism: BRAF inhibitor
  • Indication: Treatment of unresectable or metastatic melanoma with BRAF V600E mutation
Synthesis Analysis

Methods and Technical Details

The synthesis of vemurafenib involves several key steps, typically including:

  1. Condensation Reaction: The initial step often involves the condensation of 5-(4-chlorophenyl)-azaindole with 2,4-difluoro-3-formyl-phenyl amide in the presence of potassium hydroxide and methanol .
  2. Purification: The crude product is purified to remove impurities, which may include biphenyl byproducts formed during synthesis .
  3. Formation of Salts: The final product can be converted into various salt forms to enhance solubility and stability, such as trifluoromethane sulfonic acid salt .

Recent advancements have focused on improving yields and purity through novel intermediates and microwave-assisted synthesis methods, which allow for faster reactions but may not be suitable for large-scale production .

Molecular Structure Analysis

Structure and Data

Vemurafenib has a complex molecular structure characterized by its specific functional groups and stereochemistry. The molecular formula is C_23H_22ClF_2N_3O_2S, with a molecular weight of approximately 489.95 g/mol. Its structure includes:

  • A pyrrolopyridine core
  • A chlorophenyl group
  • Difluorophenyl substituents

The three-dimensional conformation plays a critical role in its binding affinity to the BRAF kinase domain.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of vemurafenib include:

  1. Nucleophilic Substitution: Involves the substitution reactions where halogenated compounds react with nucleophiles to form new carbon-nitrogen bonds.
  2. Coupling Reactions: Utilizes palladium-catalyzed cross-coupling methods to form carbon-carbon bonds, essential for building the complex structure of vemurafenib .
  3. Deprotection Steps: Protecting groups may be used during synthesis to prevent unwanted reactions at specific sites.

These reactions are carefully optimized to minimize side products and maximize yield.

Mechanism of Action

Process and Data

Vemurafenib exerts its therapeutic effects by specifically binding to the ATP-binding site of mutated BRAF proteins, primarily those with the V600E mutation. This binding inhibits the kinase activity, leading to:

  • Decreased phosphorylation of downstream signaling proteins such as MEK and ERK.
  • Reduced cell proliferation and survival signals in melanoma cells.

Clinical studies have demonstrated that treatment with vemurafenib can lead to significant tumor regression in patients with BRAF V600E-mutated melanoma, highlighting its efficacy as a targeted therapy .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Melting Point: Approximately 140–144 °C.
  • pH Range: The pH of aqueous solutions can vary depending on formulation but typically falls within neutral ranges.

These properties are critical for formulation development and ensuring bioavailability upon administration.

Applications

Scientific Uses

Vemurafenib's primary application is in oncology, specifically for treating metastatic melanoma with BRAF mutations. Beyond its use in melanoma, research is ongoing into its potential applications in other cancers harboring similar mutations or alterations in the MAPK pathway. Additionally, studies are exploring combination therapies with other inhibitors to overcome resistance mechanisms observed in some patients undergoing treatment with vemurafenib .

Discovery and Development of Vemurafenib

Fragment-Based Lead Discovery for BRAF Inhibitors

Vemurafenib originated from a fragment-based drug discovery (FBDD) approach, a methodology particularly suited for targeting challenging kinases like BRAF. FBDD starts with low-molecular-weight chemical fragments (<300 Da) that bind weakly but efficiently to target proteins. Plexxikon employed this strategy using a diverse fragment library screened against the BRAF kinase domain. Initial hits were identified through X-ray crystallography and surface plasmon resonance (SPR), techniques capable of detecting weak binding affinities (Kd values in the µM–mM range) [2]. The fragment library adhered to modified "rule of three" principles (molecular weight <300 Da, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors, ClogP ≤3), ensuring optimal ligand efficiency and chemical tractability [2] [5].

A key advantage of FBDD was its ability to sample chemical space more efficiently than high-throughput screening (HTS). The initial screen identified a 7-azaindole fragment that bound to the BRAF V600E mutant’s ATP-binding pocket. This fragment exhibited low nanomolar inhibitory activity despite its simplicity, serving as a critical starting point for structure-guided optimization [5] [9].

Table 1: Key Fragment Screening Parameters

Screening MethodTargetLibrary SizeKey Hit
X-ray crystallographyBRAF kinase domain~20,000 compounds7-azaindole derivative
Surface plasmon resonanceBRAF V600E mutantCustomized scaffold libraryLow-affinity fragment (Kd = 230 µM)
Differential scanning fluorimetryKinase stabilityFragment subsetsValidated binding via thermal shift

Structural Optimization of PLX-4720 to PLX-4032 (Vemurafenib)

The lead fragment underwent iterative structural optimization to enhance potency, selectivity, and pharmacokinetic properties. PLX4720 emerged as the progenitor compound, featuring a 7-azaindole core that occupied the BRAF ATP-binding site and a phenyl ring extending into the hydrophobic region adjacent to the V600E mutation site. Critical modifications included:

  • Introduction of a propylsulfonamide group to improve solubility and cellular permeability.
  • Addition of chlorine and fluorine atoms to the phenyl ring to enhance hydrophobic interactions and selectivity for mutant BRAF over wild-type kinases [5] [9].

PLX4720 demonstrated promising activity but required further optimization for clinical use. Replacing an oxygen atom with sulfur in the sulfonamide linker yielded PLX4032 (vemurafenib), significantly improving oral bioavailability and metabolic stability. This modification enhanced the compound’s solubility profile without compromising its inhibitory potency against BRAF V600E (IC50 = 31 nM) [5] [10].

Table 2: Key Properties of PLX4720 vs. Vemurafenib

PropertyPLX4720Vemurafenib (PLX4032)
Chemical structureOxygen in sulfonamide linkerSulfur in sulfonamide linker
BRAF V600E IC5013 nM31 nM
SolubilityModerateHigh (enabling oral dosing)
Cellular potency (A375 melanoma)GI50 = 210 nMGI50 = 60 nM
Oral bioavailabilityLowerImproved (≥80%)

High-Throughput Screening in Mutant BRAF Cell Lines

Cell-based screening validated compound efficacy in BRAF-mutant models. Vemurafenib was tested against a panel of melanoma cell lines harboring the V600E mutation (e.g., A375, G-361), using viability assays and ERK phosphorylation as pharmacodynamic markers. At nanomolar concentrations, vemurafenib suppressed pERK levels by >90% within 2 hours, confirming target engagement [5] [6].

High-throughput screening also revealed vemurafenib’s selective cytotoxicity:

  • >100-fold selectivity for BRAF V600E cells vs. wild-type BRAF cells.
  • Dose-dependent apoptosis in A375 cells (EC50 = 60 nM) with minimal effect on normal melanocytes [5] [9].Notably, screening uncovered adaptive resistance mechanisms, including upregulation of FOXD3, a transcription factor promoting cell survival upon BRAF inhibition. FOXD3 knockdown experiments sensitized resistant melanoma cells to vemurafenib-induced apoptosis [6].

Preclinical Validation of Selective BRAF V600E Inhibition

Preclinical studies established vemurafenib’s mechanism and efficacy:

  • Kinase selectivity profiling: Vemurafenib inhibited BRAF V600E at 31 nM IC50, with >10-fold selectivity against most other kinases (e.g., CRAF IC50 = 48 nM). However, it paradoxically activated wild-type BRAF in cells with upstream RAS mutations, a critical limitation [5] [9].
  • Xenograft models: In A375 melanoma xenografts, vemurafenib (30 mg/kg/day) induced tumor regression in 80% of mice, with near-complete suppression of pERK. Tumor regrowth occurred after 14 days, mirroring later clinical resistance patterns [5].
  • Metastatic models: Vemurafenib reduced lung metastasis by 70% in a BRAF-mutant murine model, confirming systemic efficacy [1].

Table 3: Preclinical Efficacy of Vemurafenib

Model SystemDosing RegimenKey ResultsReference
A375 xenografts (mice)30 mg/kg/day orally80% tumor regression; pERK inhibition >90% [5]
BRAF-mutant lung metastasis (mice)100 mg/kg twice daily70% reduction in metastatic nodules [1]
Ex vivo melanoma biopsies1 µM for 24hNear-complete loss of pMEK/pERK [9]

Collaborative Drug Development: Plexxikon and Roche

The partnership between Plexxikon (a small-molecule specialist) and Roche (global pharmaceutical) accelerated vemurafenib’s development. Key aspects included:

  • Licensing agreement (2006): Roche secured exclusive worldwide rights to vemurafenib, paying Plexxikon $40 million upfront and up to $660 million in milestones. Plexxikon retained U.S. co-promotion rights [4] [8].
  • Diagnostic co-development: Roche Molecular Diagnostics created an FDA-approved companion diagnostic assay to detect BRAF V600E mutations, enabling patient stratification. This underscored the commitment to personalized medicine [4].
  • Clinical trial execution: Roche leveraged its infrastructure to conduct phase I–III trials rapidly, with Plexxikon contributing biomarker expertise. The phase I trial (BRIM-1) showed an 81% response rate in BRAF V600E melanoma patients, triggering accelerated development [5] [9].

This collaboration exemplified how specialized biotechnology firms and large pharma synergize: Plexxikon’s fragment-based discovery platform combined with Roche’s clinical and diagnostic capabilities delivered a first-in-class drug in just 6 years from target validation to FDA approval (2011) [4] [9].

Table 4: Key Milestones in the Plexxikon-Roche Partnership

MilestoneYearSignificance
Initial partnership for PLX40322006$40M upfront; Roche gains global rights
Companion diagnostic co-development2007IVD test for BRAF V600E mutation
Phase I trial completion (BRIM-1)201081% response rate in metastatic melanoma
FDA approval of vemurafenib2011First drug approved for BRAF-mutant melanoma
Expansion to second Raf inhibitor (PLX5568)2008$60M upfront for polycystic kidney disease program

Properties

CAS Number

1029872-54-5

Product Name

Vemurafenib

IUPAC Name

N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide

Molecular Formula

C23H18ClF2N3O3S

Molecular Weight

489.9 g/mol

InChI

InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)

InChI Key

GPXBXXGIAQBQNI-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Solubility

1 mg/mL
Practically insoluble in aqueous media

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.